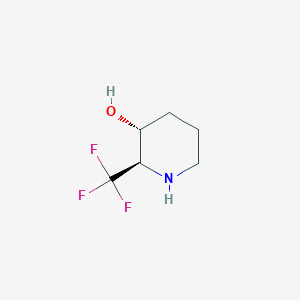

(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol

CAS No.:

Cat. No.: VC17885461

Molecular Formula: C6H10F3NO

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10F3NO |

|---|---|

| Molecular Weight | 169.14 g/mol |

| IUPAC Name | (2R,3R)-2-(trifluoromethyl)piperidin-3-ol |

| Standard InChI | InChI=1S/C6H10F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h4-5,10-11H,1-3H2/t4-,5-/m1/s1 |

| Standard InChI Key | HRXOCFAASSUVGL-RFZPGFLSSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H](NC1)C(F)(F)F)O |

| Canonical SMILES | C1CC(C(NC1)C(F)(F)F)O |

Introduction

Structural Characteristics and Molecular Properties

Stereochemistry and Functional Group Arrangement

The compound’s (2R,3R) configuration ensures distinct spatial orientation of its functional groups. The trifluoromethyl (–CF₃) group at position 2 and the hydroxyl (–OH) group at position 3 create a chiral center, influencing its interactions with biological targets. The isomeric SMILES string explicitly denotes the (R,R) stereochemistry, which is critical for its pharmacological profile .

Impact of the Trifluoromethyl Group

The –CF₃ group enhances lipophilicity ( ), improving membrane permeability while maintaining moderate solubility. This balance is advantageous for central nervous system (CNS)-targeted drugs. The group’s electron-withdrawing nature also stabilizes adjacent bonds, reducing metabolic degradation.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 169.14 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| XLogP3-AA | 0.8 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves stereoselective methods to ensure the (R,R) configuration. One approach utilizes asymmetric hydrogenation of a trifluoromethyl-containing ketone precursor, followed by hydroxylation. Catalysts like ruthenium complexes with chiral ligands (e.g., BINAP) achieve enantiomeric excesses >90%.

Industrial-Scale Challenges

Scaling production requires optimizing cost and safety. Continuous flow reactors improve yield consistency, while green chemistry principles minimize waste from fluorine-containing reagents. The compound’s PubChem entry (CID: 96632103) notes a synthesis modification date of March 2025, reflecting ongoing process refinements .

Applications in Scientific Research

Intermediate in Drug Synthesis

The compound serves as a building block for NK1 receptor antagonists and antidepressants. Its rigid piperidine scaffold and fluorine substituents are leveraged in candidates targeting neurokinin pathways.

Table 2: Comparison with Related Piperidine Derivatives

| Compound | Substituents | XLogP3-AA | MAO-B IC₅₀ (nM) |

|---|---|---|---|

| (2R,3R)-2-(Trifluoromethyl)piperidin-3-ol | –CF₃, –OH | 0.8 | Not reported |

| (2R,3R)-2-Methylpiperidin-3-ol | –CH₃, –OH | 0.3 | 46 |

| (2R,3R)-2-Ethylpiperidin-3-ol | –C₂H₅, –OH | 1.2 | 210 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume